molecular formula C5H5N5O B12832169 4-amino-2-cyano-1H-imidazole-5-carboxamide CAS No. 89994-82-1

4-amino-2-cyano-1H-imidazole-5-carboxamide

Cat. No.: B12832169
CAS No.: 89994-82-1
M. Wt: 151.13 g/mol
InChI Key: BSCKEDSDTYBDCW-UHFFFAOYSA-N
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Description

4-amino-2-cyano-1H-imidazole-5-carboxamide is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-cyano-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of catalytic agents and controlled reaction environments would be essential to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-cyano-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-amino-2-cyano-1H-imidazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-amino-2-cyano-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an intermediate in the generation of inosine monophosphate and stimulate AMP-dependent protein kinase (AMPK) activity . This activity is crucial for various cellular processes, including energy metabolism and stress responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2-cyano-1H-imidazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

89994-82-1

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

4-amino-2-cyano-1H-imidazole-5-carboxamide

InChI

InChI=1S/C5H5N5O/c6-1-2-9-3(5(8)11)4(7)10-2/h7H2,(H2,8,11)(H,9,10)

InChI Key

BSCKEDSDTYBDCW-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=NC(=C(N1)C(=O)N)N

Origin of Product

United States

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